molecular formula C13H13ClN4O B2791751 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone CAS No. 2034408-22-3

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone

Cat. No. B2791751
CAS RN: 2034408-22-3
M. Wt: 276.72
InChI Key: FPQXMMWVPZDLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .

Advantages and Limitations for Lab Experiments

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone has a number of advantages and limitations for use in lab experiments. One of the main advantages is its unique structure and properties, which make it a promising candidate for further study. However, the compound can be difficult to synthesize, which can limit its availability for use in lab experiments.

Future Directions

There are a number of potential future directions for research on (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone. One area of research is the development of new drugs based on the compound's structure and properties. Additionally, further research is needed to fully understand the mechanism of action of the compound, as well as its potential use in the treatment of various diseases and disorders. Finally, research is needed to develop new and more efficient methods for synthesizing the compound, which could increase its availability for use in lab experiments.

Synthesis Methods

The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone involves a multi-step process that includes the use of various chemicals and reagents. The exact method used for synthesizing the compound can vary depending on the specific research application. However, the general process involves the reaction of 4-chlorobenzoyl chloride with 1-(2-azidoethyl)pyrrolidine-2,5-dione to form an intermediate, which is then reacted with sodium azide and copper (I) iodide to produce the final product.

Scientific Research Applications

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry, where the compound has shown potential as a lead compound for the development of new drugs. Other areas of research include the study of the compound's mechanism of action, biochemical and physiological effects, and its use in lab experiments.

properties

IUPAC Name

(4-chlorophenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)13(19)17-8-5-12(9-17)18-15-6-7-16-18/h1-4,6-7,12H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQXMMWVPZDLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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